molecular formula C16H10Cl3NO2S B3006281 3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione CAS No. 32809-05-5

3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B3006281
CAS No.: 32809-05-5
M. Wt: 386.67
InChI Key: ZEQIMXQAKYXNKY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C16H10Cl3NO2S and its molecular weight is 386.67. The purity is usually 95%.
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Scientific Research Applications

Structural and Molecular Studies

  • The compound has been studied for its molecular and crystal structure, which provides insights into its chemical properties and potential applications. One study investigated a similar compound, highlighting its rigid rings and intramolecular hydrogen bonds, which could influence its reactivity and interaction with other molecules (Ratajczak-Sitarz et al., 1990).

Potential as Chemotherapeutic Agents

  • Research has explored the synthesis of novel compounds related to 3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione, evaluating their antimicrobial activities. This suggests potential use in developing new chemotherapeutic agents (Jain et al., 2006).

Applications in Organic Synthesis

  • The synthesis and properties of compounds structurally similar to this compound have been examined, providing valuable information for organic synthesis and the development of new materials (Yan et al., 2018).

Development of New Materials

  • Studies on compounds containing elements of this compound's structure have led to the creation of transparent polyimides with high refractive indices, suggesting potential in material science, particularly in electronics and optics (Tapaswi et al., 2015).

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3NO2S/c17-9-1-3-13(4-2-9)23-14-8-15(21)20(16(14)22)12-6-10(18)5-11(19)7-12/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQIMXQAKYXNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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